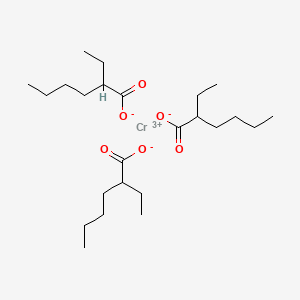

Chromium(III) 2-ethylhexanoate

Overview

Description

Chromium(III) 2-ethylhexanoate, with the molecular formula C24H45CrO6, is a coordination complex of chromium and ethylhexanoate . It appears green in color . It is soluble in organic solvents as an organometallic compound .

Synthesis Analysis

A method was developed for the synthesis of this compound by the mechanochemical interaction of chromium(III) chloride with sodium 2-ethylhexanoate without a solvent, followed by heating of the reaction mixture .Molecular Structure Analysis

The molecular formula of this compound is C24H45CrO6. It has an average mass of 481.607 Da and a monoisotopic mass of 481.262115 Da .Chemical Reactions Analysis

This compound, in combination with 2,5-dimethylpyrrole, forms the Phillips selective ethylene trimerisation catalyst, used in the industrial production of linear alpha olefins, particularly 1-hexene or 1-octene .Physical And Chemical Properties Analysis

This compound has a density of 1.01 g/cm3 . It is soluble in mineral spirits . The compound is a dark green viscous liquid .Scientific Research Applications

Catalytic Activity in Ethylene Trimerization

Chromium(III) 2-ethylhexanoate is prominently utilized as a catalyst in the ethylene trimerization process. Research shows that this compound, synthesized via mechanochemical interaction of chromium(III) chloride and sodium 2-ethylhexanoate, exhibits high catalytic activity and selectivity in ethylene trimerization, yielding products like 1-hexene (Makhaev et al., 2013). Another study reveals a chromium-based catalyst system containing this compound for ethylene oligomerization, highlighting its effectiveness in producing 1-hexene with high selectivity (Yiqun et al., 2002).

Investigation in Catalytic Systems

This compound is also extensively investigated in various catalytic systems for its behavior and properties. One study conducted catalytic and spectroscopic experiments, including XAS, EPR, and UV–vis, to understand the activation of this compound in a trimerization system (Venderbosch et al., 2018). Additionally, research into the synthesis and interaction of this compound with triisobutyl aluminum reveals its role in polymerizing ethylene to linear polyethylene and producing hexene-1 (Manyik et al., 1977).

Environmental Remediation

Beyond catalytic applications, this compound is also relevant in environmental remediation. A study on chromium in the environment discusses how its trivalent form, which includes compounds like this compound, is essential for a balanced diet, contrasting its toxicity in hexavalent form. The research delves into chromium's environmental impact and remediation methods, including the use of biological technologies (Zayed & Terry, 2003).

Chromium Toxicity Studies

Studies on chromium-induced toxicity provide insights into the different forms of chromium, including the trivalent form. These studies elucidate the toxicological differences between chromium(VI) and chromium(III), the latter being less toxic and used in nutritional supplementation (DesMarais & Costa, 2019).

Adsorption for Chromium Remediation

Research has explored the use of activated carbons and other adsorbents for the remediation of both tri- and hexavalent chromium from water. This includes understanding the adsorption mechanisms of chromium(III) on various adsorbents, which is pertinent for environmental cleanup initiatives (Mohan & Pittman, 2006).

Microbial Interactions

Interactions of chromium with microorganisms and plants, including the trivalent form, have been studied to understand the environmental impact and potential bioremediation approaches. This research provides insights into how chromium, including chromium(III) compounds, influences microbial and plant life, and how these interactions can be harnessed for environmental cleanup (Cervantes et al., 2001).

Safety and Hazards

Chromium(III) 2-ethylhexanoate is harmful by inhalation, in contact with skin, and if swallowed. It is irritating to eyes, respiratory system, and skin . It may cause gastrointestinal distress, dizziness, weakness, and drowsiness if ingested. It is irritating to skin, eyes, and the respiratory tract .

Relevant Papers The relevant papers retrieved discuss the synthesis of this compound , its role in the industrial production of linear alpha olefins , and its physical and chemical properties . Further analysis of these papers would provide more detailed information on these topics.

Mechanism of Action

Target of Action

Chromium(III) 2-ethylhexanoate is a coordination complex of chromium and ethylhexanoate . Its primary target is the ethylene molecule . The compound plays a crucial role in the industrial production of linear alpha olefins, particularly 1-hexene or 1-octene .

Mode of Action

This compound, in combination with 2,5-dimethylpyrrole, forms the Phillips selective ethylene trimerisation catalyst . This catalyst is used to promote the trimerization of ethylene, a process that results in the formation of linear alpha olefins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ethylene trimerisation pathway . The compound acts as a catalyst in this process, promoting the conversion of ethylene into linear alpha olefins . The downstream effects of this process include the production of various industrial chemicals, including 1-hexene and 1-octene .

Pharmacokinetics

It’s known that the compound is harmful by inhalation, in contact with skin and if swallowed, and irritating to eyes, respiratory system and skin .

Result of Action

The primary result of this compound’s action is the production of linear alpha olefins, particularly 1-hexene or 1-octene . These compounds are important in various industrial applications, including the production of polyethylene, detergents, and other chemicals .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s catalytic activity may be affected by the presence of other substances in the reaction mixture . Additionally, the compound’s stability and efficacy can be influenced by factors such as temperature and pressure .

Biochemical Analysis

Biochemical Properties

Chromium(III) 2-ethylhexanoate plays a significant role in biochemical reactions, particularly in catalysis. It interacts with various enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, it forms a complex with 2,5-dimethylpyrrole to create the Phillips selective ethylene trimerisation catalyst . This interaction is crucial for the industrial production of linear alpha olefins. The nature of these interactions involves the coordination of chromium with the ligands, enhancing the catalytic activity and selectivity of the reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can cause oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways . Additionally, it can interfere with cellular metabolism by inhibiting or activating specific enzymes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, altering their activity. For example, it can inhibit the activity of ATP synthase by binding to its beta-subunit, leading to reduced ATP production . This inhibition can have downstream effects on cellular energy metabolism and overall cell function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions and improve metabolic efficiency. At high doses, it can be toxic and cause adverse effects . Studies have shown that high doses of this compound can lead to oxidative stress, DNA damage, and apoptosis in animal cells. These toxic effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. For instance, it can affect the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, leading to changes in metabolic flux and metabolite levels . The compound’s ability to modulate enzyme activity makes it a valuable tool for studying metabolic pathways and their regulation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can bind to transport proteins and be carried to various cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for certain biomolecules. Once inside the cell, this compound can accumulate in specific organelles, affecting their function and activity.

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial enzymes and influence energy metabolism. The precise localization of this compound within the cell determines its specific effects on cellular function and biochemical reactions.

properties

IUPAC Name |

chromium(3+);2-ethylhexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Cr/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBKDDMYJLXVBNI-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Cr+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45CrO6 | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chromium(III)_2-ethylhexanoate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890576 | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 50.9% 2-ethylhexanoic acid solution: Green liquid; [Alfa Aesar MSDS] | |

| Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19571 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

3444-17-5 | |

| Record name | Chromium tris(2-ethylhexanoate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003444175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, chromium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chromium(III) 2-ethylhexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chromium tris((2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.326 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1583223.png)

![8-Methylimidazo[1,2-a]pyridine](/img/structure/B1583224.png)